6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a pyrazolo[3,4-b]pyridine core, which is a fused heterocyclic system, and is substituted with tert-butyl, chlorophenyl, methyl, and trifluoromethyl groups. These substituents contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring safety protocols, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, acids, bases, and transition metal catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction pathway and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule .
Scientific Research Applications
6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the tert-butyl group, which may affect its reactivity and biological activity.
6-tert-butyl-1-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may influence its chemical properties and applications.
Uniqueness
The presence of both tert-butyl and trifluoromethyl groups in 6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine makes it unique compared to similar compounds.
Properties
Molecular Formula |
C18H17ClF3N3 |
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Molecular Weight |
367.8 g/mol |
IUPAC Name |
6-tert-butyl-1-(4-chlorophenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C18H17ClF3N3/c1-10-15-13(18(20,21)22)9-14(17(2,3)4)23-16(15)25(24-10)12-7-5-11(19)6-8-12/h5-9H,1-4H3 |
InChI Key |
WGNKPGKVOKLNKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C(C)(C)C)C(F)(F)F)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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